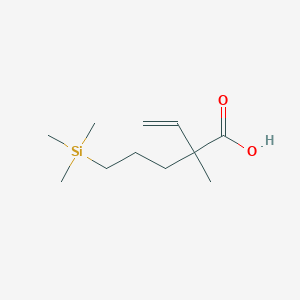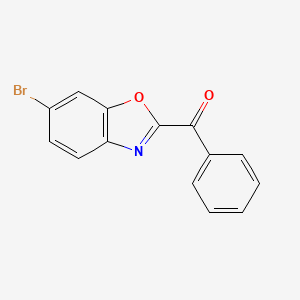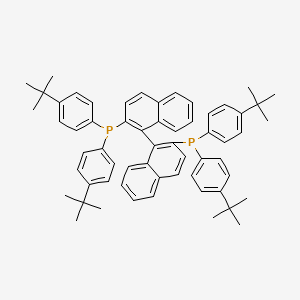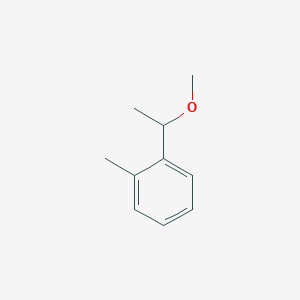
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methylsulfonyl group, an oxadiazole ring, and a tolyl acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation of a benzyl precursor using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Coupling with Tolyl Acetamide: The final step involves coupling the oxadiazole intermediate with tolyl acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The benzyl and tolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds.
科学研究应用
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and methylsulfonyl group are key functional groups that interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with receptors.
相似化合物的比较
Similar Compounds
- N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
- N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-thiadiazol-2-yl)-2-(m-tolyl)acetamide
- N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
Uniqueness
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the oxadiazole ring and the methylsulfonyl group provides a distinct profile that can be exploited in various applications, making it a valuable compound in scientific research.
属性
CAS 编号 |
1170064-26-2 |
|---|---|
分子式 |
C19H19N3O4S |
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N3O4S/c1-13-4-3-5-15(10-13)11-17(23)20-19-22-21-18(26-19)12-14-6-8-16(9-7-14)27(2,24)25/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
InChI 键 |
NOLCQZPYUASCEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)
![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)

![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)










